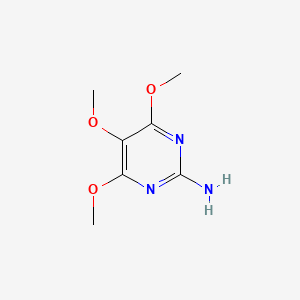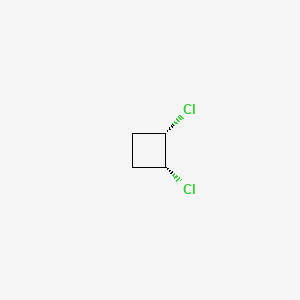
cis-1,2-Dichlorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Dichlorocyclobutane: is a chemical compound with the molecular formula C4H6Cl2 It is a type of cycloalkane, specifically a disubstituted cyclobutane, where two chlorine atoms are attached to adjacent carbon atoms in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-1,2-Dichlorocyclobutane can be synthesized through the chlorination of cyclobutene. One common method involves the addition of chlorine to cyclobutene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the cis configuration of the product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where cyclobutene is reacted with chlorine gas. The reaction is carefully monitored to maintain the desired cis configuration and to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form cyclobutene or other alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Cyclobutene or other alkenes.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of cyclobutane derivatives.
Aplicaciones Científicas De Investigación
cis-1,2-Dichlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-1,2-dichlorocyclobutane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
cis-1,2-Dibromocyclobutane: Similar in structure but with bromine atoms instead of chlorine.
trans-1,2-Dichlorocyclobutane: The chlorine atoms are in a trans configuration.
cis-1,3-Dichlorocyclobutane: Chlorine atoms are attached to the first and third carbon atoms in a cis configuration
Uniqueness: cis-1,2-Dichlorocyclobutane is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
13372-19-5 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.992 |
Nombre IUPAC |
(1S,2R)-1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+ |
Clave InChI |
MPWHMPULOPKVDQ-ZXZARUISSA-N |
SMILES |
C1CC(C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


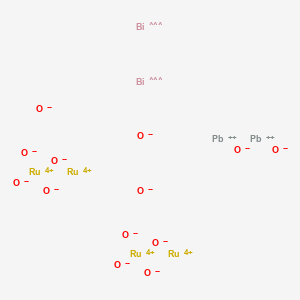
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
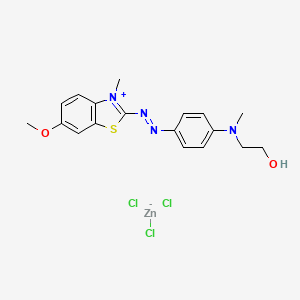


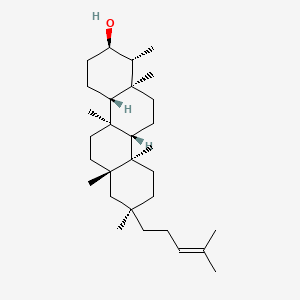
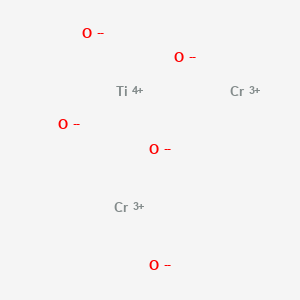

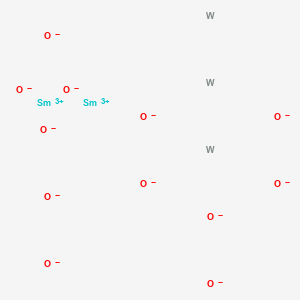
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
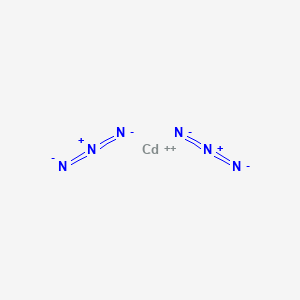
![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
